molecular formula C11H11ClN2O3S B2818610 3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide CAS No. 2034338-54-8

3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide

Cat. No.: B2818610
CAS No.: 2034338-54-8
M. Wt: 286.73
InChI Key: YPQZOXYILATHIX-UHFFFAOYSA-N
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Description

3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It features a benzenesulfonamide core with a 3-chloro substituent and a 5-methylisoxazole moiety attached via a methylene bridge. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is unique due to its specific combination of a 3-chloro substituent and a 5-methylisoxazole moiety. This unique structure may confer distinct biological activities and properties compared to other similar compounds .

Properties

IUPAC Name

3-chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3S/c1-8-9(6-13-17-8)7-14-18(15,16)11-4-2-3-10(12)5-11/h2-6,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQZOXYILATHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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